3-Chloro-2-fluoroaniline

Description

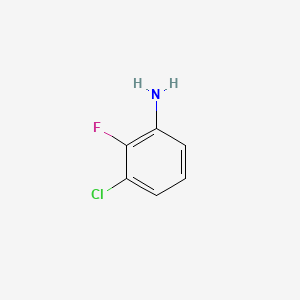

3-Chloro-2-fluoroaniline is a dihalo-substituted aniline, a class of aromatic compounds that feature an amino group attached to a benzene ring bearing halogen substituents. chemicalbook.comsigmaaldrich.com Specifically, the structure of this compound consists of a benzene ring substituted with a chlorine atom at position 3, a fluorine atom at position 2, and an amino group at position 1. This unique arrangement of substituents imparts specific chemical properties and reactivity, making it a valuable intermediate in various synthetic applications. chemimpex.com The compound is typically a clear, light beige or slightly yellowish liquid. chemicalbook.com24marketreports.com

Propriétés

IUPAC Name |

3-chloro-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBTZHDDWRNOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062183 | |

| Record name | 3-Chloro-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2106-04-9 | |

| Record name | 3-Chloro-2-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2106-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3-chloro-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002106049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3-chloro-2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloro-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q. What are the optimal conditions for synthesizing 3-Chloro-2-fluoroaniline via bromination and diazotization?

- Methodological Answer : The synthesis involves bromination followed by diazotization. For bromination, the optimal molar ratio of this compound to N-bromosuccinimide (NBS) is 1:1.005, with temperature maintained at 10 ± 2°C to minimize side reactions. Diazotization requires a 1:1.25 molar ratio of 4-bromo-3-chloro-2-fluoroaniline to NaNO₂ at 80°C. These conditions yield 82.5% purity (99.5% by GC) and are scalable for industrial use .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer : Mass spectrometry (MS) confirms the molecular ion peak at m/z 145.56 (C₆H₅ClFN). ¹H NMR analysis reveals aromatic proton signals split by fluorine and chlorine substituents, with characteristic shifts in the 6.5–7.5 ppm range. FT-IR identifies N-H stretching (3300–3500 cm⁻¹) and C-Cl/C-F vibrations (700–800 cm⁻¹). Cross-referencing with computational predictions (e.g., DFT) enhances accuracy .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : The compound is classified as hazardous (flammable liquid, Category 4-3-III). Use PPE (gloves, goggles), work in a fume hood, and store at 0–6°C to avoid decomposition. Monitor vapor exposure limits (TLV: 1 ppm). Emergency protocols include neutralization with dilute acid for spills and ethanol/water rinses for skin contact .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with the B3LYP functional (incorporating exact exchange and gradient corrections) calculates molecular orbitals, charge distribution, and dipole moments. For example, the HOMO-LUMO gap reflects reactivity, while Mulliken charges highlight electron-withdrawing effects of Cl and F substituents. Compare results with experimental UV-Vis spectra to validate predictions .

Q. What mechanistic insights explain regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?

- Methodological Answer : The -NH₂ group is a strong ortho/para director, but steric hindrance from Cl and F substituents alters reactivity. Computational studies show that fluorine’s electronegativity deactivates the ring, favoring substitution at the para position relative to Cl. Kinetic isotope effects and Hammett plots can quantify directing group influences .

Q. How can discrepancies in reaction yields during scale-up be systematically addressed?

- Methodological Answer : Yield variations arise from incomplete mixing, thermal gradients, or byproduct formation. Use Design of Experiments (DoE) to optimize parameters:

- Temperature : Maintain ±1°C precision using jacketed reactors.

- Stoichiometry : Real-time monitoring via inline FT-IR ensures reagent ratios.

- Purification : Gradient HPLC or fractional distillation improves purity. Document batch records to identify outlier conditions .

Data Contradiction Analysis

Q. How to resolve inconsistencies in reported physical properties (e.g., boiling point) across studies?

- Methodological Answer : Discrepancies may stem from impurities or measurement techniques. For this compound, the boiling point is consistently reported as 214°C (ΔHvap = 45.2 kJ/mol). Validate purity via GC-MS (>98%) and use calibrated equipment (e.g., Anton Paar DMA 4500 for density). Cross-reference with Ashford’s Dictionary for industrial-grade benchmarks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.